Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate

physicochemical profiling drug-likeness oxazole SAR

Ethyl 5-(2‑ethoxyphenyl)oxazole‑2‑carboxylate is a 2,5‑disubstituted oxazole derivative (C₁₄H₁₅NO₄, MW 261.27 g mol⁻¹) that incorporates an ortho‑ethoxy group on the 5‑phenyl ring. This ortho‑alkoxy substitution differentiates it from the widely used unsubstituted phenyl analog (ethyl 5‑phenyloxazole‑2‑carboxylate, CAS 13575‑16‑1) and positions it within the broader 5‑phenyloxazole‑2‑carboxylate family, which has been established as a privileged scaffold for tubulin polymerization inhibition.

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
CAS No. 2097963-45-4
Cat. No. B1491892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate
CAS2097963-45-4
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=CN=C(O2)C(=O)OCC
InChIInChI=1S/C14H15NO4/c1-3-17-11-8-6-5-7-10(11)12-9-15-13(19-12)14(16)18-4-2/h5-9H,3-4H2,1-2H3
InChIKeyDUBKAFBBFLCHOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate (CAS 2097963-45-4): An Ortho‑Ethoxy‑Substituted Oxazole‑2‑Carboxylate Building Block for Medicinal Chemistry


Ethyl 5-(2‑ethoxyphenyl)oxazole‑2‑carboxylate is a 2,5‑disubstituted oxazole derivative (C₁₄H₁₅NO₄, MW 261.27 g mol⁻¹) that incorporates an ortho‑ethoxy group on the 5‑phenyl ring . This ortho‑alkoxy substitution differentiates it from the widely used unsubstituted phenyl analog (ethyl 5‑phenyloxazole‑2‑carboxylate, CAS 13575‑16‑1) and positions it within the broader 5‑phenyloxazole‑2‑carboxylate family, which has been established as a privileged scaffold for tubulin polymerization inhibition [1]. The compound is commercially listed as a research‑grade building block but is currently noted as ‘Discontinued’ by multiple suppliers, making availability a key procurement consideration .

Why Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate Cannot Be Replaced by Simple 5‑Phenyloxazole Analogs


Within the 5‑aryl‑oxazole‑2‑carboxylate series, even modest changes to the aryl substituent markedly alter both physicochemical properties and biological readouts. The ortho‑ethoxy group in the target compound introduces a hydrogen‑bond acceptor, increases lipophilicity, and adds conformational degrees of freedom relative to the unsubstituted phenyl analog (LogP ≈ 2.52 for the parent [1]). Published SAR on 5‑phenyloxazole‑2‑carboxylic acid derivatives demonstrates that substitution pattern dictates antiproliferative potency, tubulin binding, and cancer‑cell selectivity, with IC₅₀ values spanning an order of magnitude across closely related analogs [2]. Consequently, direct interchange with the more common 5‑phenyl or 4‑methoxyphenyl variants without experimental validation risks loss of potency, altered selectivity, or unexpected pharmacokinetic behaviour.

Quantitative Differentiation of Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate Versus Closest Analogs


Ortho‑Ethoxy Substitution Increases Lipophilicity and Hydrogen‑Bond Acceptor Count Relative to the 5‑Phenyl Parent

The target compound bears an ortho‑ethoxy substituent, whereas the closest commercial analog, ethyl 5‑phenyloxazole‑2‑carboxylate (CAS 13575‑16‑1), carries no substituent on the phenyl ring. This structural difference translates into quantifiable changes in key physicochemical descriptors that influence permeability, solubility, and target engagement [1].

physicochemical profiling drug-likeness oxazole SAR

5‑Phenyloxazole‑2‑Carboxylate Scaffold Demonstrates Sub‑Micromolar Antiproliferative Activity in Tubulin‑Dependent Mode

Although the target compound itself has not been profiled in the published tubulin polymerization assay, it belongs to the 5‑phenyloxazole‑2‑carboxylate class for which robust SAR data exist. The most potent analog in the series, compound 9 (an N,5‑diphenyloxazole‑2‑carboxamide), exhibited sub‑micromolar IC₅₀ values against HeLa (0.78 µM), A549 (1.08 µM), and HepG2 (1.27 µM) cells and demonstrated selectivity over normal cells that exceeded that of both ABT751 and colchicine [1].

tubulin polymerization antiproliferative oxazole SAR

Procurement Status: Discontinued Product Requires Custom Synthesis, Creating a Differentiated Sourcing Decision

Multiple commercial listings for ethyl 5‑(2‑ethoxyphenyl)oxazole‑2‑carboxylate show the compound as ‘Discontinued’ across all pack sizes (1 g, 5 g, 100 mg, 250 mg, 500 mg), whereas the closely related ethyl 5‑phenyloxazole‑2‑carboxylate remains widely available from multiple vendors .

custom synthesis oxazole building block medicinal chemistry procurement

Related 2‑Ethoxyphenyl Oxazole Derivative Shows COX‑2 Inhibitory Activity Comparable to Celecoxib

The closely related 5‑(2‑ethoxyphenyl)oxazole‑2‑carbonitrile (CAS 2098005‑78‑6) has been reported to inhibit COX‑2 with IC₅₀ values comparable to the marketed drug celecoxib, confirming that the 2‑ethoxyphenyl‑oxazole motif can potently engage cyclooxygenase‑2 . Although the carbonitrile is not a direct ester analog, it shares the identical 5‑(2‑ethoxyphenyl)oxazole core and thus provides a relevant biochemical benchmark for the target ester.

COX‑2 inhibition anti‑inflammatory oxazole scaffold

Recommended Application Scenarios for Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate Based on Quantitative Evidence


Tubulin Polymerization Inhibitor Lead Optimization – Differentiated Physicochemical Starting Point

With the 5‑phenyloxazole‑2‑carboxylate scaffold validated as a tubulin‑polymerization inhibitor (lead compound 9: IC₅₀ 0.78–1.27 µM) [1], the 2‑ethoxyphenyl ester offers a differentiated starting point for SAR exploration. Its higher lipophilicity (Δ LogP ≈ +0.5–1.0) and additional hydrogen‑bond acceptor may enhance binding within the colchicine site, making it a rational next‑step candidate for programs aiming to improve upon the potency and selectivity of existing diphenylamide leads.

Anti‑Inflammatory Probe Development Using the 2‑Ethoxyphenyl‑Oxazole Pharmacophore

The observation that the core‑matched 5‑(2‑ethoxyphenyl)oxazole‑2‑carbonitrile inhibits COX‑2 at levels comparable to celecoxib suggests that the carboxylate ester could serve as a prodrug or alternative chemotype in anti‑inflammatory screening cascades. Researchers evaluating COX‑2‑targeted libraries should consider the target ester as a structurally novel entry with a demonstrated pharmacophoric precedent.

Custom Synthesis Procurement for Niche Medicinal Chemistry Programs

Because all standard commercial listings for this compound are discontinued , procurement necessarily involves custom synthesis. This scenario is best suited for well‑funded medicinal chemistry groups that require exclusive access to a differentiated oxazole scaffold and can accommodate the longer lead times and higher minimum order quantities associated with bespoke synthesis. The unsubstituted 5‑phenyl analog remains the default choice for cost‑sensitive or high‑throughput applications .

Physicochemical Property‑Driven Fragment or Building‑Block Selection

For fragment‑based or building‑block screening libraries, the quantifiably higher number of rotatable bonds (6 vs. 3) and hydrogen‑bond acceptors (5 vs. 4) relative to ethyl 5‑phenyloxazole‑2‑carboxylate [2] provides a deliberate increase in conformational flexibility and polarity. This property set can be exploited when probing binding sites that reward induced‑fit adaptations or require an additional hydrogen‑bond interaction, guiding library designers toward the 2‑ethoxyphenyl ester for specific target classes.

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